molecular formula C11H13ClO4 B13608565 Methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13608565
M. Wt: 244.67 g/mol
InChI Key: QQPHAZLFUJEVEM-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(4-chloro-3-methoxyphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(4-substituted-3-methoxyphenyl)-2-hydroxypropanoate derivatives.

Scientific Research Applications

Methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The hydroxypropanoate ester group may also play a role in its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxyphenylboronic acid
  • 4-Chloro-3-methoxy-2-methylpyridine
  • 4-Chloro-3,4’-dimethoxybenzophenone

Uniqueness

Methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the hydroxypropanoate ester, distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 3-(4-chloro-3-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13ClO4/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3

InChI Key

QQPHAZLFUJEVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)O)Cl

Origin of Product

United States

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